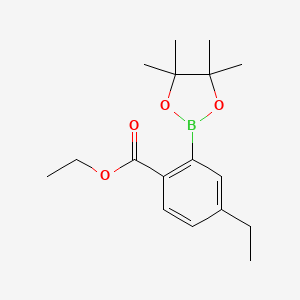

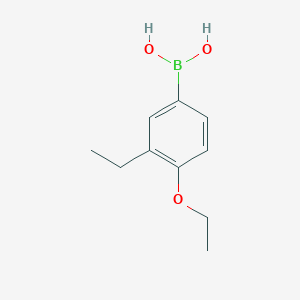

4-Ethoxy-3-ethylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

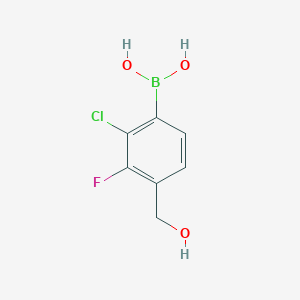

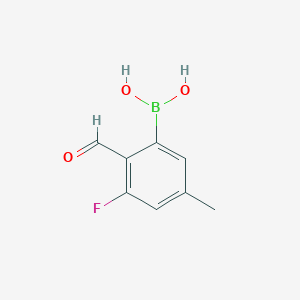

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-ethylphenylboronic acid consists of a phenyl ring substituted with an ethoxy group and an ethyl group. The boronic acid moiety is attached to the phenyl ring .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 339.7±52.0 °C at 760 mmHg .Scientific Research Applications

4-Ethoxy-3-ethylphenylboronic acid has been used in a variety of scientific research applications, such as drug discovery, biochemical and physiological studies, and laboratory experiments. It has been used in the synthesis of a variety of heterocycles, such as imidazole, pyrazole, and oxazole derivatives. It has also been used in the protection of carbohydrates, such as glucose and fructose, and in the development of new synthetic methods.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-3-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that it may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Advantages and Limitations for Lab Experiments

The use of 4-Ethoxy-3-ethylphenylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also relatively easy to synthesize and can be used in a variety of synthetic organic chemistry applications. However, there are also some limitations to its use in laboratory experiments. It is volatile and can be easily lost during the reaction process. It is also sensitive to air and light and must be stored in a cool, dark place.

Future Directions

The use of 4-Ethoxy-3-ethylphenylboronic acid in scientific research is expected to continue to grow in the future. It has potential applications in the development of new drugs and drug delivery systems, as well as in the development of new synthetic methods. In addition, this compound could be used in the development of new analytical techniques and in the study of biochemical and physiological processes. Finally, this compound could be used in the development of new materials and nanomaterials.

Synthesis Methods

4-Ethoxy-3-ethylphenylboronic acid is synthesized through the reaction of ethyl 4-bromophenylboronate with potassium ethoxide in ethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at room temperature and the product is isolated by precipitation with aqueous acid.

Biochemical Analysis

Biochemical Properties

. Boronic acids are known to interact with various enzymes and proteins, often forming covalent bonds with them. The nature of these interactions can vary, potentially influencing the function of the interacting biomolecules .

Cellular Effects

Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Ethoxy-3-ethylphenylboronic acid in animal models have not been reported .

properties

IUPAC Name |

(4-ethoxy-3-ethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWDMKYCDBVVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.